molecular formula C19H15BrO3 B12967096 12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene

12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene

Cat. No.: B12967096
M. Wt: 371.2 g/mol
InChI Key: BUEDSNLFXCCMBO-UHFFFAOYSA-N
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Description

12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene is a synthetic organic compound with the molecular formula C19H15BrO3

Preparation Methods

The synthesis of 12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product in good yields .

Chemical Reactions Analysis

12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene has several scientific research applications:

Mechanism of Action

The mechanism by which 12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

12-Bromo-2,8-dimethoxy-6H-dibenzo[c,h]chromene can be compared with other similar compounds, such as:

    6H-Benzo[d]naphtho[1,2-b]pyran: This compound shares a similar chromene core but lacks the bromine and methoxy substituents.

    2,8-Dimethoxy-6H-dibenzo[c,h]chromene: This compound is similar but does not have the bromine atom.

Properties

Molecular Formula

C19H15BrO3

Molecular Weight

371.2 g/mol

IUPAC Name

12-bromo-2,8-dimethoxy-6H-naphtho[1,2-c]isochromene

InChI

InChI=1S/C19H15BrO3/c1-21-12-3-5-14-11(7-12)10-23-19-15-6-4-13(22-2)8-16(15)18(20)9-17(14)19/h3-9H,10H2,1-2H3

InChI Key

BUEDSNLFXCCMBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC(=C4C=C(C=CC4=C3OC2)OC)Br

Origin of Product

United States

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